molecular formula C11H17BClFN2O2 B1408099 (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride CAS No. 1704096-40-1

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1408099
CAS No.: 1704096-40-1
M. Wt: 274.53 g/mol
InChI Key: LFHGUQSEGRBAOS-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C11H17BClFN2O2 and a molecular weight of 274.53 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon–carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-Fluorophenylboronic Acid: Another fluorinated boronic acid with similar reactivity.

    (3-Chloro-5-(piperazin-1-ylmethyl)phenyl)boronic Acid: A chlorinated analogue with comparable properties.

Properties

IUPAC Name

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2.ClH/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15;/h5-7,14,16-17H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHGUQSEGRBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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